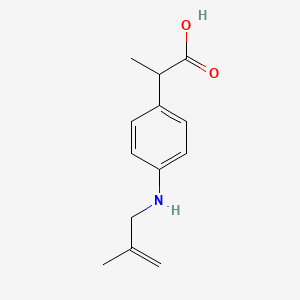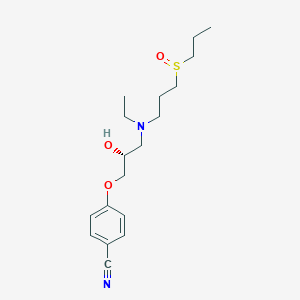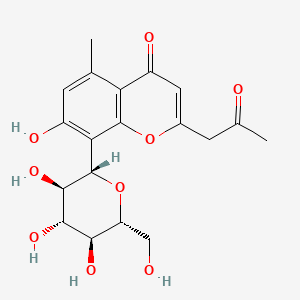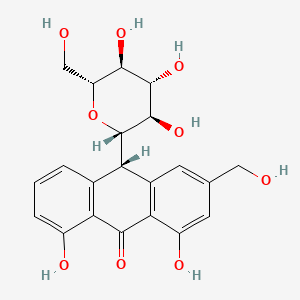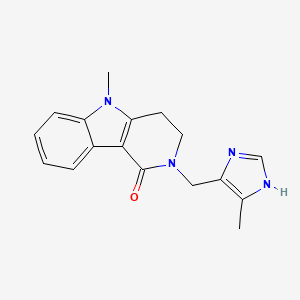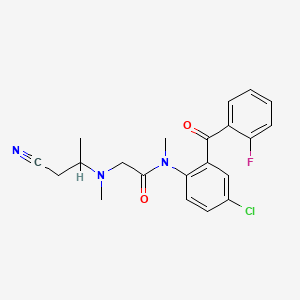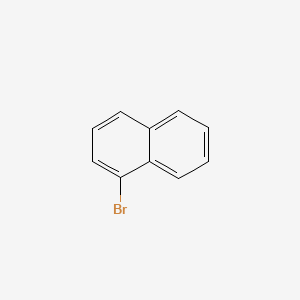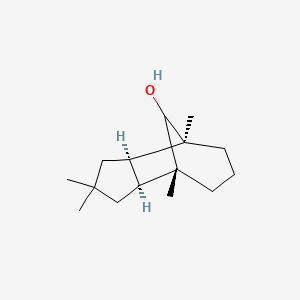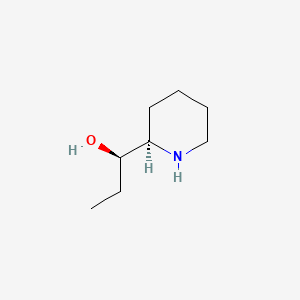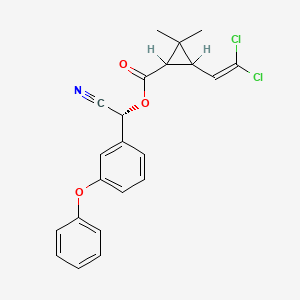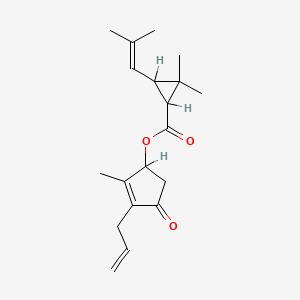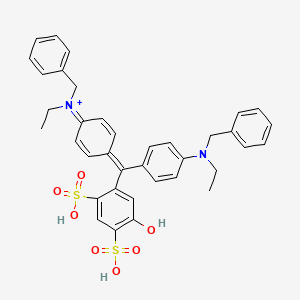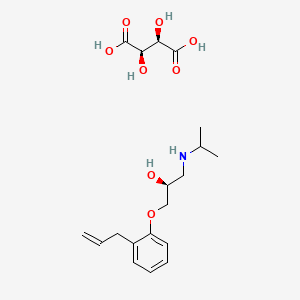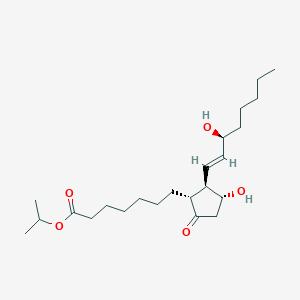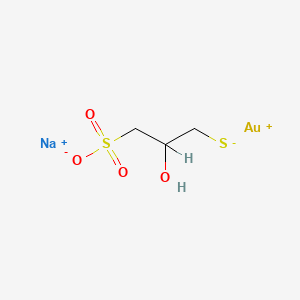
Aurotioprol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurotioprol is an antirheumatic agent.
Applications De Recherche Scientifique
1. Cellular and Molecular Interaction Studies
Aurothiopro has been studied for its interactions with various cellular components. For instance, its inhibition of succinoxidase activity was noted by Barron and Kalnitsky (1947) in their research for the Ministry of Supply (Barron & Kalnitsky, 1947). Additionally, Graham and Dale (1990) investigated the mechanism by which aurothiomalate, a gold complex, becomes active in vivo but not in vitro, through interaction with activated polymorphonuclear leukocytes (Graham & Dale, 1990).
2. Potential Therapeutic Uses
The therapeutic applications of aurothiopro, particularly in the context of rheumatoid arthritis, have been a significant focus. Abraham and Himmel (1997) discussed the rationale for using colloidal metallic gold in managing rheumatoid arthritis, highlighting the role of aurothiolates (Abraham & Himmel, 1997). Additionally, research by Nieminen et al. (2010) demonstrated how aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes, suggesting its potential anti-inflammatory and antierosive properties (Nieminen et al., 2010).
3. Gene Expression Modulation
Aurothiopro's effects on gene expression have been explored. Handel et al. (1991) studied its inhibition on the binding of transcription factors to DNA, focusing on the progesterone receptor as a model. This research provides insights into the molecular mechanisms underlying its potential therapeutic effects (Handel et al., 1991).
4. Neuroscience Research
In neuroscience, aurothiopro has been used to study neuronal and other brain cell changes. Schmued (2002) utilized aurothiopro to create lesions around the circumventricular organs in rodent brains, contributing to the understanding of its toxicological impact on various cell types (Schmued, 2002).
Propriétés
Numéro CAS |
27279-43-2 |
|---|---|
Nom du produit |
Aurotioprol |
Formule moléculaire |
C3H6AuNaO4S2 |
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
sodium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S2.Au.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
KBWWFTIQBJUOQR-UHFFFAOYSA-L |
SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
SMILES canonique |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Apparence |
Solid powder |
Autres numéros CAS |
27279-43-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
5743-29-3 (calcium[2:1] salt) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-aurothio-2-propanol-1-sulfonic acid 3-aurothio-2-propanol-1-sulfonic acid, calcium salt allochrysine aurothiopropanol sodium sulfonate aurotioprol calcium 3-aurothio-2-propanol-1-sulfonate chrisanol chrysanol chrysanol, calcium salt (2:1) krizanol sodium 3-aurothio-2-hydroxypropane-1-sulfonate sodium aurothiopropanol sulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



